molecular formula C8H18N2O B155524 2-(4-Methylpiperazin-1-yl)propan-1-ol CAS No. 1811-57-0

2-(4-Methylpiperazin-1-yl)propan-1-ol

Cat. No.: B155524
CAS No.: 1811-57-0
M. Wt: 158.24 g/mol
InChI Key: NCRWIAUNUXORIB-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)propan-1-ol (: 1811-57-0) is a chemical intermediate with a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol . This compound is offered with a high purity level, typically ranging from 85% to 99.8% . It is recommended to store this material sealed in a dry and cool environment . Piperazine derivatives are valuable building blocks in medicinal chemistry and pharmaceutical research. For instance, analogous piperazine-containing structures have been synthesized and investigated as potential therapeutic agents, demonstrating their utility in drug discovery programs . Similar compounds have also been explored in preclinical studies for complex diseases, highlighting the research relevance of this chemical scaffold . Safety Information: This product is for Research Use Only (RUO) and is intended for laboratory and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(7-11)10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRWIAUNUXORIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609257
Record name 2-(4-Methylpiperazin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1811-57-0
Record name 2-(4-Methylpiperazin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 4 Methylpiperazin 1 Yl Propan 1 Ol

Direct Synthesis Approaches to 2-(4-Methylpiperazin-1-yl)propan-1-ol

The construction of the this compound scaffold can be achieved through several strategic bond-forming reactions. These direct approaches primarily involve the formation of the carbon-nitrogen bond between the piperazine (B1678402) ring and the propanol (B110389) moiety.

Alkylation Reactions Involving 1-Methylpiperazine and Substituted Propanol Precursors

A primary and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between 1-methylpiperazine and a suitable three-carbon electrophile. 1-Methylpiperazine, a readily available starting material, acts as the nucleophile. nih.govfkit.hrresearchgate.net The reaction involves the attack of the secondary amine of 1-methylpiperazine on an electrophilic carbon of a propanol derivative, leading to the formation of the target molecule.

Commonly employed propanol precursors for this alkylation include 2-chloro-1-propanol or propylene oxide. The reaction with 2-chloro-1-propanol typically proceeds in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side products. For instance, the reaction can be carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Alternatively, the ring-opening of propylene oxide by 1-methylpiperazine provides a more atom-economical approach. This reaction is often catalyzed by a Lewis acid or performed under heating. The nucleophilic attack of the piperazine nitrogen occurs at the less sterically hindered carbon of the epoxide ring, yielding the desired this compound.

A general representation of this alkylation approach is depicted in the following reaction scheme:

Reaction Scheme: Alkylation of 1-Methylpiperazine

PrecursorReagents and ConditionsYield (%)Reference
2-Chloro-1-propanolBase (e.g., K2CO3), Solvent (e.g., CH3CN), HeatData not availableN/A
Propylene OxideHeat or Lewis Acid CatalystData not available

Reductive Amination Strategies for N-C Bond Formation

Reductive amination offers another versatile route to this compound. nih.govorganic-chemistry.orgorganic-chemistry.orgmdpi.com This two-step, one-pot process involves the initial formation of an iminium ion intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.

To synthesize the target compound, this strategy would typically involve the reaction of 1-(4-methylpiperazin-1-yl)propan-2-one with a suitable reducing agent. The ketone precursor, 1-(4-methylpiperazin-1-yl)propan-2-one, can be synthesized from 1-methylpiperazine and chloroacetone. nih.gov The subsequent reduction of the ketone to the secondary alcohol can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent for this transformation due to its selectivity for carbonyl groups and mild reaction conditions. organic-chemistry.orgchemguide.co.ukmasterorganicchemistry.comyoutube.comumass.edu The reaction is typically carried out in a protic solvent such as methanol or ethanol.

Alternatively, catalytic hydrogenation can be employed for the reduction step. This involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. organic-chemistry.org

Reaction Scheme: Reductive Amination

Reducing AgentReagents and ConditionsYield (%)Reference
Sodium Borohydride (NaBH4)Solvent (e.g., Methanol), Room TemperatureData not available researchgate.net
Catalytic Hydrogenation (H2)Catalyst (e.g., Pd/C), Solvent, PressureData not available nih.gov

Multicomponent Reaction Approaches for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, present an efficient and convergent strategy for the synthesis of piperazine derivatives. While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs could be applied to construct the core scaffold. Such an approach would offer advantages in terms of atom economy and reduced synthetic steps.

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of the target compound relies on the availability of key precursors.

1-Methylpiperazine: This starting material is commercially available but can also be synthesized. One industrial method involves the reaction of diethanolamine with methylamine at high temperature and pressure over a metal-containing catalyst. researchgate.net Another laboratory-scale preparation involves the methylation of piperazine. nih.gov

Substituted Propanol Precursors: Precursors for the alkylation reaction, such as 2-chloro-1-propanol and propylene oxide, are common industrial chemicals.

1-(4-Methylpiperazin-1-yl)propan-2-one: This crucial intermediate for the reductive amination pathway can be prepared by the alkylation of 1-methylpiperazine with chloroacetone. nih.gov The reaction is typically carried out in the presence of a base to scavenge the liberated HCl.

Precursor/IntermediateSynthetic MethodKey ReagentsReference
1-MethylpiperazineReaction of diethanolamine and methylamineMetal catalyst, High T/P researchgate.net
1-(4-Methylpiperazin-1-yl)propan-2-oneAlkylation of 1-methylpiperazineChloroacetone, Base nih.gov

Derivatization Strategies from Related Piperazine-Propanol/Amine Scaffolds

Further functionalization of the this compound scaffold can lead to a diverse range of derivatives with potentially interesting biological activities.

Applications of the Mitsunobu Reaction for Hydroxyl Group Functionalization

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry. nih.govchemguide.co.ukrsc.orggoogle.com This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack.

In the context of this compound, the primary hydroxyl group can be functionalized using the Mitsunobu reaction. A wide range of nucleophiles can be introduced, including carboxylic acids to form esters, phenols to form ethers, and imides or azides for the introduction of nitrogen-containing functionalities. rsc.orggoogle.com

For example, reaction with a carboxylic acid under Mitsunobu conditions would yield the corresponding ester. This transformation proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the carboxylate nucleophile.

General Mitsunobu Reaction Scheme

NucleophileProduct TypeGeneral ConditionsReference
Carboxylic Acid (R-COOH)EsterPPh3, DEAD, THF, 0 °C to RT kuleuven.beresearchgate.net
Phenol (Ar-OH)EtherPPh3, DIAD, THF, 0 °C to RT nih.gov
PhthalimidePhthalimido derivativePPh3, DEAD, THF, 0 °C to RT rsc.org

This derivatization strategy allows for the exploration of the structure-activity relationships of this class of compounds by introducing a variety of substituents at the hydroxyl position.

Reduction of Carbonyl Precursors to the Alcohol Functionality

A primary and efficient route to this compound involves the reduction of the corresponding carbonyl compound, 1-(4-methylpiperazin-1-yl)propan-2-one. This ketone precursor can be synthesized through the nucleophilic substitution of a suitable leaving group on a three-carbon synthon by 1-methylpiperazine. A common method for this is the alkylation of 1-methylpiperazine with chloroacetone.

Common Reducing Agents and Conditions:

A range of hydride-based reducing agents are effective for the conversion of the ketone to the alcohol. These reactions are typically performed in a suitable solvent under controlled temperature conditions.

Reducing AgentTypical Solvent(s)General Reaction Conditions
Sodium borohydride (NaBH₄)Methanol, EthanolRoom temperature to mild heating
Lithium aluminum hydride (LiAlH₄)Diethyl ether, THF0 °C to room temperature, followed by aqueous workup
Catalytic Hydrogenation (H₂)Methanol, EthanolHydrogen gas pressure with a metal catalyst (e.g., Ni, Pd, Pt)

Table 1: Common reducing agents for the synthesis of this compound from its ketone precursor.

The selection of the reducing agent often depends on the desired scale of the reaction and the presence of other functional groups in the molecule. Sodium borohydride is a milder and more selective reagent, making it a common choice in laboratory settings. Lithium aluminum hydride is a more powerful reducing agent but requires anhydrous conditions and careful handling. Catalytic hydrogenation is often employed in industrial settings due to its cost-effectiveness and environmental benefits, as the only byproduct is water (in the case of hydrogenolysis of certain protecting groups) or the reaction is atom-economical.

Green Chemistry Considerations and Sustainable Synthetic Methodologies

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound and related amino alcohols, several strategies can be employed to enhance the sustainability of the synthesis.

One key aspect is the use of greener solvents. Traditional organic solvents can be volatile, toxic, and difficult to dispose of. The use of water as a solvent for the synthesis of amino alcohols has been explored and offers significant environmental advantages. For instance, the synthesis of various 1,2-amino alcohols has been achieved through a visible-light photoredox-catalyzed decarboxylative radical coupling reaction of N-aryl amino acids with aldehydes or ketones in water at room temperature. While not a direct synthesis of the target compound, this methodology highlights the potential for aqueous-based syntheses of similar structures.

Another green approach involves the use of catalytic methods to reduce energy consumption and waste. Catalytic hydrogenation, as mentioned in the previous section, is an example of a greener alternative to stoichiometric reducing agents, as it has a higher atom economy.

Furthermore, the development of one-pot or tandem reactions can reduce the number of synthetic steps, minimize waste from purification processes, and save time and resources. For example, a one-pot synthesis could involve the in-situ formation of the carbonyl precursor followed by its immediate reduction to the alcohol without isolation of the intermediate.

Stereoselective Synthesis and Enantiomeric Resolution of this compound

The C2 carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-2-(4-methylpiperazin-1-yl)propan-1-ol. For many applications, particularly in pharmaceuticals, it is crucial to have access to a single enantiomer. This can be achieved through stereoselective synthesis or by resolving the racemic mixture.

Stereoselective Synthesis:

Stereoselective synthesis aims to produce a single enantiomer directly. In the context of reducing the carbonyl precursor, 1-(4-methylpiperazin-1-yl)propan-2-one, this can be accomplished through asymmetric reduction. This involves the use of a chiral reducing agent or a catalyst that favors the formation of one enantiomer over the other.

Several methods for the enantioselective reduction of ketones are well-established in organic chemistry. These include:

Chiral Borane Reductants: The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a borane source, is a powerful tool for the asymmetric reduction of prochiral ketones.

Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst (e.g., based on ruthenium, rhodium, or iridium) and a hydrogen donor (e.g., isopropanol or formic acid) to achieve enantioselective reduction.

Enzymatic Reduction: Biocatalysis using enzymes such as ketone reductases can offer high enantioselectivity under mild reaction conditions.

Enantiomeric Resolution:

If a stereoselective synthesis is not employed, the resulting racemic mixture of this compound can be separated into its individual enantiomers through a process called chiral resolution. Common methods for chiral resolution include:

Diastereomeric Salt Formation: The racemic amino alcohol is reacted with a chiral acid (a resolving agent) to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the pure enantiomer of the amino alcohol can be recovered by treating the diastereomeric salt with a base.

Chiral Chromatography: The racemic mixture can be separated using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

The choice between stereoselective synthesis and enantiomeric resolution depends on factors such as the efficiency of the asymmetric method, the cost of the chiral catalyst or resolving agent, and the desired scale of production.

Chemical Reactivity and Mechanistic Studies of 2 4 Methylpiperazin 1 Yl Propan 1 Ol

Oxidation Pathways of the Chemical Compound

The presence of nitrogen and oxygen atoms provides multiple sites for oxidation, with the specific outcome dependent on the reagents and conditions employed.

Tertiary amines are known to form N-oxides upon reaction with specific oxidizing agents. google.com These N-oxide functionalities are highly polar and can alter the physicochemical properties of the parent molecule, such as solubility. nih.gov In the case of 2-(4-Methylpiperazin-1-yl)propan-1-ol, the tertiary nitrogen atom (N-4) of the methylpiperazine group is susceptible to oxidation.

The conversion is typically achieved using reagents such as hydrogen peroxide (H₂O₂) or organic peroxy acids like 3-chloroperoxybenzoic acid (m-CPBA). google.comnih.gov The reaction involves the transfer of an oxygen atom from the oxidant to the nitrogen, forming a coordinate covalent bond (N⁺-O⁻). nih.gov While N-oxidation is a common metabolic pathway for many tertiary amines, it can also be performed synthetically to produce N-oxide derivatives. google.com

Table 1: Synthetic Conditions for N-Oxide Formation This table presents generalized conditions for the N-oxidation of tertiary amines, applicable to the piperazine (B1678402) moiety.

Oxidizing AgentSolventTemperatureTypical Outcome
Hydrogen Peroxide (H₂O₂)Acetic Acid70 °CFormation of the corresponding N-oxide. google.com
3-Chloroperoxybenzoic Acid (m-CPBA)Dichloromethane (DCM)Room TemperatureEfficient conversion to the N-oxide. nih.gov

Selective Oxidation of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) on the propanol (B110389) side chain can be oxidized to yield either an aldehyde or a carboxylic acid. The product of the reaction is determined by the choice of the oxidizing agent, which can be broadly categorized as "mild" or "strong". masterorganicchemistry.com

Mild oxidants will convert the primary alcohol to an aldehyde, halting the oxidation at that stage. libretexts.org Commonly used reagents for this transformation include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride). libretexts.orgyoutube.com These reagents are specifically designed to avoid the over-oxidation to a carboxylic acid. youtube.com

Strong oxidizing agents, on the other hand, will oxidize the primary alcohol first to an aldehyde, which is then rapidly oxidized further to a carboxylic acid in the same reaction vessel. masterorganicchemistry.com Reagents in this category include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), the latter often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid. libretexts.org

Table 2: Reagents for the Oxidation of the Primary Alcohol This table outlines common oxidizing agents and their expected products when reacting with the primary alcohol of this compound.

Reagent ClassExample Reagent(s)Expected Product
Mild OxidantsPyridinium chlorochromate (PCC)2-(4-Methylpiperazin-1-yl)propanal
Dess-Martin Periodinane (DMP)2-(4-Methylpiperazin-1-yl)propanal
Swern Oxidation (DMSO, Oxalyl Chloride)2-(4-Methylpiperazin-1-yl)propanal
Strong OxidantsPotassium Permanganate (KMnO₄)2-(4-Methylpiperazin-1-yl)propanoic acid
Chromic Acid (H₂CrO₄)2-(4-Methylpiperazin-1-yl)propanoic acid

Reduction Reactions of the Chemical Compound (e.g., of derived functional groups)

Reduction reactions primarily involve the conversion of functional groups derived from oxidation back to their original state. Following the selective oxidation of the primary alcohol, the resulting aldehyde or carboxylic acid can be reduced back to the primary alcohol.

The reduction of an aldehyde, such as 2-(4-methylpiperazin-1-yl)propanal, can be readily accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of a carboxylic acid, like 2-(4-methylpiperazin-1-yl)propanoic acid, requires a stronger reducing agent, with lithium aluminum hydride (LiAlH₄) being a common choice for this transformation.

Table 3: Reduction of Derived Aldehyde and Carboxylic Acid This table summarizes conditions for reducing the functional groups formed via oxidation of the primary alcohol.

Starting MaterialReducing AgentSolventProduct
2-(4-Methylpiperazin-1-yl)propanalSodium Borohydride (NaBH₄)Ethanol/MethanolThis compound
2-(4-Methylpiperazin-1-yl)propanoic acidLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFThis compound

Nucleophilic Substitution Reactions Involving the Chemical Compound

The compound possesses two key sites for nucleophilic substitution: the secondary amine nitrogen within the piperazine ring and the oxygen of the hydroxyl group.

The secondary amine at the N-1 position of the piperazine ring is nucleophilic and can participate in various substitution reactions. researchgate.net A primary example is N-alkylation, where the nitrogen atom attacks an electrophilic carbon, such as that in an alkyl halide, via an Sɴ2 mechanism. mdpi.com This reaction results in the formation of a new carbon-nitrogen bond, yielding a disubstituted piperazine derivative. The reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity.

Table 4: Nucleophilic Substitution at the Piperazine Nitrogen This table provides an example of a typical N-alkylation reaction.

ElectrophileBaseSolventProduct Type
Alkyl Halide (e.g., R-Br)Potassium Carbonate (K₂CO₃)Acetonitrile (B52724)1-Alkyl-4-methylpiperazine derivative
Acyl Chloride (e.g., R-COCl)Triethylamine (Et₃N)Dichloromethane (DCM)1-Acyl-4-methylpiperazine derivative

Reactions at the Hydroxyl Group

The hydroxyl (-OH) group is a poor leaving group for nucleophilic substitution reactions. Therefore, direct displacement is not feasible. To facilitate substitution at this position, the hydroxyl group must first be converted into a good leaving group. pearson.com A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. pearson.com

Once converted, the tosylate or mesylate group becomes an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sɴ2 reaction. This two-step sequence allows for the introduction of various functional groups at the C-1 position of the propanol side chain with an inversion of stereochemistry if the carbon is chiral. pearson.com

Table 5: Two-Step Nucleophilic Substitution at the Hydroxyl Group This table details the process of activating the hydroxyl group and subsequent substitution.

StepReagent(s)Intermediate/ProductDescription
1. ActivationTosyl Chloride (TsCl), Pyridine2-(4-Methylpiperazin-1-yl)propyl tosylateThe hydroxyl group is converted into a tosylate, a good leaving group. pearson.com
2. SubstitutionSodium Cyanide (NaCN)3-(4-Methylpiperazin-1-yl)-2-methylpropanenitrileThe tosylate is displaced by the cyanide nucleophile via an Sɴ2 reaction. pearson.com

Functional Group Interconversions on the Propanol Chain

The primary alcohol of the propanol side chain is a key site for functional group interconversions, enabling the synthesis of a variety of derivatives. The most common transformations include oxidation to form carbonyl compounds and esterification to produce the corresponding esters.

Oxidation to Aldehydes and Ketones: The primary alcohol group in this compound can be oxidized to yield the corresponding aldehyde, 2-(4-methylpiperazin-1-yl)propanal. This transformation requires mild oxidizing agents to prevent over-oxidation to a carboxylic acid. The Swern oxidation is a well-established method for this purpose, utilizing a combination of dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine. wikipedia.orgjk-sci.comchemistrysteps.comchem-station.com This reaction proceeds under mild, low-temperature conditions (typically -78 °C), which is advantageous for substrates with sensitive functional groups. jk-sci.comchem-station.com The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes elimination to form the aldehyde and dimethyl sulfide. wikipedia.orgchemistrysteps.com

Esterification: The hydroxyl group can also undergo esterification to form various ester derivatives. This can be achieved through reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the acidic byproduct. Another approach involves the reaction with a carboxylic acid in the presence of a coupling agent. Active esters of N-substituted piperazine acetic acids, for example, can be synthesized and used in further chemical transformations. google.comgoogle.com

Interactive Data Table: Functional Group Interconversions on the Propanol Chain
Reaction TypeReagents and ConditionsProduct
Oxidation 1. Oxalyl chloride, DMSO, CH₂Cl₂, -78 °C2. 2-(4-Methylpiperazin-1-yl)propan-1-ol3. Triethylamine2-(4-Methylpiperazin-1-yl)propanal
Esterification Acyl chloride (e.g., Acetyl chloride), Pyridine2-(4-Methylpiperazin-1-yl)propyl acetate
Esterification Carboxylic acid, DCC, DMAP2-(4-Methylpiperazin-1-yl)propyl ester

Heterocyclic Ring Modifications and Substitutions of the Piperazine Moiety

The piperazine ring of this compound offers multiple avenues for modification, primarily centered around the nitrogen atoms. These modifications include N-dealkylation, N-acylation, and N-arylation, which can significantly alter the electronic and steric properties of the molecule.

N-Demethylation: The N-methyl group on the piperazine ring can be removed to yield the corresponding secondary amine, 2-(piperazin-1-yl)propan-1-ol. This N-dealkylation is a common transformation in medicinal chemistry to explore the structure-activity relationship of piperazine-containing compounds. Various methods can be employed for this purpose, though they often require harsh conditions.

N-Acylation: The secondary amine generated from N-demethylation can be readily acylated. This reaction typically involves treating the N-demethylated compound with an acyl chloride or anhydride (B1165640) in the presence of a base. This allows for the introduction of a wide array of acyl groups, thereby modifying the compound's properties.

N-Arylation: A significant modification of the piperazine ring is the introduction of an aryl group at the nitrogen atom, a reaction known as N-arylation. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely used for this purpose. jk-sci.comchemistrysteps.comchem-station.com This reaction allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen (after demethylation) and an aryl halide (e.g., aryl bromide or chloride). jk-sci.com The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base, such as sodium tert-butoxide. wikipedia.org This methodology is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide. chemistrysteps.com

Interactive Data Table: Heterocyclic Ring Modifications of the Piperazine Moiety
Reaction TypeReagents and ConditionsStarting MaterialProduct
N-Demethylation e.g., 1-Chloroethyl chloroformate (ACE-Cl), then MeOHThis compound2-(Piperazin-1-yl)propan-1-ol
N-Acylation Acyl chloride, Base (e.g., Triethylamine)2-(Piperazin-1-yl)propan-1-ol2-(4-Acylpiperazin-1-yl)propan-1-ol
N-Arylation (Buchwald-Hartwig) Aryl halide, Pd catalyst, Ligand, Base (e.g., NaOtBu)2-(Piperazin-1-yl)propan-1-ol2-(4-Arylpiperazin-1-yl)propan-1-ol

Advanced Spectroscopic and Structural Characterization of 2 4 Methylpiperazin 1 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Methylpiperazin-1-yl)propan-1-ol

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₃ (on piperazine) 2.2 - 2.3 Singlet (s) 3H
-CH₂- (piperazine ring) 2.3 - 2.8 Multiplet (m) 8H
-CH- (propanol chain) 2.6 - 2.9 Multiplet (m) 1H
-CH₂OH (propanol chain) 3.4 - 3.7 Multiplet (m) 2H
-CH₃ (on propanol (B110389) chain) 0.9 - 1.1 Doublet (d) 3H

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The N-methyl carbon is expected around 46 ppm. The carbons of the piperazine (B1678402) ring typically resonate in the 50-60 ppm range. The carbons of the propanol side chain will be influenced by the adjacent nitrogen and oxygen atoms, with the carbon bearing the hydroxyl group (-CH₂OH) appearing furthest downfield in this group, likely in the 60-70 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (on propanol chain) 10 - 15
-CH₃ (on piperazine) ~46
-CH₂- (piperazine ring) 50 - 56
-CH- (propanol chain) 60 - 65

Note: These are predicted values. Experimental verification is required for precise assignment.

Although specific 2D NMR data for this compound are not publicly available, these techniques are indispensable for confirming the proposed structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the propanol chain (e.g., correlations between the -CH-, -CH₂OH, and -CH₃ protons) and within the piperazine ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons. This would be crucial in definitively linking the propanol side chain to the piperazine ring, for instance, by showing a correlation from the protons on the propanol's C2 to the carbons of the piperazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information through fragmentation analysis. The nominal mass of this compound (C₈H₁₈N₂O) is 158 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 159.2.

The fragmentation pattern in tandem MS (MS/MS) experiments would likely involve characteristic losses and cleavages of the piperazine ring, which is a common fragmentation pathway for such derivatives. researchgate.netxml-journal.netresearchgate.net Key fragmentation pathways would include:

Cleavage of the C-N bonds within the piperazine ring.

Loss of the propanol side chain.

Alpha-cleavage adjacent to the nitrogen atoms. A prominent fragment ion is often observed at m/z 70, corresponding to the N-methylpiperazine fragment after cleavage of the bond to the propanol group.

Table 3: Predicted Mass Spectrometry Data for this compound

Analysis Expected m/z Value Interpretation
Molecular Formula C₈H₁₈N₂O -
Molecular Weight 158.24 g/mol -
ESI-MS ~159.2 [M+H]⁺ (Protonated Molecule)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending), allowing for the identification of functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration of the alcohol group. Multiple sharp bands between 2800 and 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the methyl and methylene (B1212753) groups. The C-N stretching vibrations associated with the tertiary amines in the piperazine ring are expected in the 1000-1250 cm⁻¹ region. acs.org Raman spectroscopy would be particularly sensitive to the more symmetric, less polar vibrations of the carbon skeleton.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch Alcohol 3200 - 3600 (Broad)
C-H Stretch Alkanes (CH₃, CH₂) 2850 - 3000 (Strong)
C-O Stretch Primary Alcohol 1050 - 1150 (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is most effective for molecules containing chromophores, such as conjugated π-systems or aromatic rings.

This compound is a saturated aliphatic compound. It lacks extended conjugated systems or strong chromophores. The primary electronic transitions available are n → σ* transitions associated with the lone pairs on the nitrogen and oxygen atoms. These transitions typically occur at short wavelengths, below the standard 200 nm cutoff of most UV-Vis spectrophotometers. nih.gov Therefore, the compound is expected to show negligible absorbance in the 200-800 nm range.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are indispensable for the unambiguous determination of the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a crystal, detailed information about the arrangement of atoms, bond lengths, and bond angles can be ascertained.

Single crystal X-ray crystallography stands as the gold standard for determining the precise molecular structure of a compound. This technique involves growing a high-quality single crystal of the material, which is then exposed to an X-ray beam. The resulting diffraction pattern allows for the construction of a three-dimensional electron density map of the molecule.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest review, studies on closely related compounds containing the 4-methylpiperazine moiety have been successfully conducted. For instance, the crystal structure of (E)-7-methoxy-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one has been determined, revealing detailed conformational and packing information. researchgate.net Such studies demonstrate that the 4-methylpiperazine ring typically adopts a chair conformation. A hypothetical crystallographic analysis of this compound would be expected to provide precise data on bond lengths, angles, and the conformation of the propanol side chain relative to the piperazine ring.

A representative table of crystallographic data that would be obtained from such an analysis is presented below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1054.2
Z4
Calculated Density (g/cm³)1.15

Note: The data in this table is hypothetical and serves as an example of the parameters determined in a single crystal X-ray diffraction experiment.

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a solid sample. It is particularly crucial in the pharmaceutical industry for identifying different crystalline forms (polymorphs), which can have distinct physical properties such as solubility and stability. PXRD can also distinguish between crystalline and amorphous (non-crystalline) states.

A PXRD pattern provides a fingerprint of a specific crystalline solid. For this compound, a PXRD study would be essential to screen for potential polymorphism. Each polymorph would exhibit a unique diffraction pattern, characterized by peaks at specific 2θ angles. The absence of sharp peaks and the presence of a broad halo would indicate that the sample is amorphous. Studies on other piperazine derivatives have utilized PXRD to identify and characterize cocrystals and different solid states. researchgate.net

An example of how PXRD data for a crystalline sample of this compound might be presented is shown below.

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
18.84.7265
21.14.2190
25.93.4450

Note: This data is illustrative and represents a hypothetical PXRD pattern.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is then compared to the theoretical values calculated from the compound's proposed empirical formula, serving as a crucial check of its purity and identity.

For this compound, the empirical formula is C₈H₁₈N₂O. The theoretical elemental composition can be calculated based on its atomic weights. The experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the empirical formula. This technique has been routinely applied to characterize numerous piperazine derivatives. sigmaaldrich.com

ElementTheoretical (%)Experimental (%)
Carbon60.7260.68
Hydrogen11.4611.52
Nitrogen17.7017.65
Oxygen10.1110.15

Note: Experimental values are hypothetical and shown for illustrative purposes.

Other Advanced Spectroscopic and Analytical Techniques (e.g., Electron Paramagnetic Resonance Spectroscopy)

While techniques like NMR, IR, and mass spectrometry are standard for structural elucidation, other advanced methods can provide specialized information. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying species that contain unpaired electrons. wikipedia.org

EPR spectroscopy is analogous to NMR, but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. ethz.chillinois.edu Consequently, this technique is not applicable to this compound in its native state, as it is a diamagnetic molecule with all its electrons paired. An EPR spectrum of this compound would show no signal.

However, EPR could become a relevant technique under specific circumstances. For example, if the compound were to be involved in a reaction that generates a radical intermediate, EPR would be an invaluable tool for detecting and characterizing that transient species. Furthermore, if this compound were used as a ligand to form a complex with a paramagnetic metal ion, EPR spectroscopy could provide detailed information about the electronic structure and coordination environment of the metal center. Another approach involves intentionally introducing a stable radical, known as a spin label, to the molecule to study its environment and dynamics using EPR. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 4 Methylpiperazin 1 Yl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. These methods allow for the detailed examination of molecular properties by solving the Schrödinger equation in an approximate manner.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule based on its electron density. nih.gov For 2-(4-methylpiperazin-1-yl)propan-1-ol, DFT calculations are instrumental in predicting its ground state properties, such as total energy, dipole moment, and molecular orbital energies. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), def2-TZVP) is critical for obtaining accurate results that correlate well with experimental data. mdpi.com Studies on related piperazine (B1678402) derivatives have demonstrated the utility of DFT in elucidating their electronic features and reactivity. jddtonline.info

A typical DFT study on this compound would involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties at this geometry. These calculations provide a fundamental understanding of the molecule's stability and electronic distribution.

Table 1: Calculated Ground State Properties of this compound (Hypothetical DFT Data)

PropertyValue
Total Energy (Hartree)-552.8
Dipole Moment (Debye)2.5
HOMO Energy (eV)-6.2
LUMO Energy (eV)1.8
HOMO-LUMO Gap (eV)8.0

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT.

The conformational flexibility of the piperazine ring and the propanol (B110389) side chain in this compound gives rise to a complex potential energy surface with multiple local minima. Molecular geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on this surface. Conformational analysis involves a systematic search for all stable conformers and the determination of their relative energies. rcsi.com

A detailed conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating the key dihedral angles and then performing full geometry optimizations on the resulting structures to identify all low-energy conformers.

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. jddtonline.info For this compound, the HOMO is expected to be localized on the nitrogen atoms and the oxygen atom, reflecting their nucleophilic character. The LUMO, on the other hand, would be distributed over the carbon skeleton.

Quantum chemical calculations are highly valuable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. researcher.life By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental data, facilitating the assignment of signals in the ¹H and ¹³C NMR spectra. nih.gov

Similarly, vibrational frequencies corresponding to the normal modes of vibration can be calculated. These calculated frequencies are typically scaled to account for anharmonicity and the approximate nature of the theoretical methods. niscpr.res.in The predicted vibrational spectrum can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of the observed absorption bands.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

Carbon AtomPredicted Chemical Shift (ppm)
C (Methyl on Piperazine)46.5
C (Piperazine)55.0
C (Piperazine)53.2
C (Propanol CH)65.8
C (Propanol CH₂)68.1
C (Propanol CH₃)18.3

Note: The data in this table is hypothetical and serves as an illustrative example of predicted NMR chemical shifts.

Molecular Dynamics Simulations for Solution and Solid-State Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the conformational dynamics and intermolecular interactions in both solution and the solid state. researchgate.net

For this compound in solution, MD simulations can be used to explore its conformational landscape, the dynamics of intramolecular hydrogen bonding, and its interactions with solvent molecules. In the solid state, MD simulations can shed light on the packing of molecules in the crystal lattice and the nature of the intermolecular forces that hold the crystal together. researchgate.netiucr.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions, Van der Waals Forces)

Intermolecular interactions are the forces that govern how molecules interact with each other. In the solid state, these interactions determine the crystal packing and have a significant influence on the physical properties of the material. For this compound, several types of intermolecular interactions are expected to be important.

The most significant of these is likely to be hydrogen bonding, involving the hydroxyl group of the propanol side chain as a hydrogen bond donor and the nitrogen atoms of the piperazine ring or the oxygen atom of a neighboring molecule as hydrogen bond acceptors. nih.gov Crystal structure analyses of related piperazine derivatives have revealed extensive networks of N-H···N and C-H···N hydrogen bonds. researchgate.netiucr.orgstrath.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles of Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For scaffolds related to this compound, such as piperazine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. These studies provide a framework for designing new molecules with enhanced potency and desired biological profiles. mdpi.comnih.govopenpharmaceuticalsciencesjournal.com

In medicinal chemistry, molecular scaffolds that are frequently found in compounds with desirable biological activities are known as bioactive scaffolds. nih.gov The piperazine ring is a prominent example of such a scaffold, known for its presence in drugs with a wide range of activities, including anticancer, antidepressant, and antihistamine effects. mdpi.comnih.govnih.govresearchgate.net QSAR models help to systematically identify which structural features of these scaffolds are most important for their function. nih.gov

For instance, a QSAR study on piperazine derivatives as mTORC1 inhibitors for cancer therapy identified six molecular descriptors that significantly correlated with biological inhibitory activity. mdpi.com These descriptors include electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index (ω), as well as physicochemical properties such as molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.com This suggests that both the electronic and steric/hydrophilic nature of substituents on the piperazine ring are crucial for activity.

Another study on aryl alkanol piperazine derivatives with antidepressant activities developed 2D-QSAR models indicating that descriptors related to atom-type counts, dipole moment, and molecular shape are key influencers of activity at serotonin (B10506) and noradrenaline reuptake transporters. nih.gov Similarly, a QSAR model for piperazine and keto piperazine derivatives as renin inhibitors found that constitutional descriptors, which relate to the basic atomic makeup and connectivity of the molecule (e.g., vertex degree, number of double bonds, number of oxygen atoms), play a vital role in ligand-enzyme binding. openpharmaceuticalsciencesjournal.com

These findings collectively underscore several design principles applicable to piperazine-based scaffolds:

Electronic Properties: Modulating the electron-donating or withdrawing nature of substituents can influence the molecule's ability to interact with biological targets. mdpi.com

Steric and Shape Factors: The size, shape, and refractivity of the molecule are critical for fitting into receptor binding sites. mdpi.comnih.gov

Solubility and Polarity: Properties like Log S and PSA are essential for pharmacokinetics, affecting absorption, distribution, metabolism, and excretion (ADME). mdpi.com

Table 1: Key Molecular Descriptors in QSAR Models for Piperazine Scaffolds

Descriptor TypeDescriptor NameSignificance in Biological ActivityRelevant Study Focus
ElectronicELUMO (Energy of Lowest Unoccupied Molecular Orbital)Correlates with the ability of a molecule to accept electrons, influencing receptor interactions. mdpi.commTORC1 Inhibition
ElectronicHOMO (Highest Occupied Molecular Orbital)Influences the ability to donate electrons, affecting activity at neurotransmitter transporters. nih.govAntidepressant Activity
PhysicochemicalLog S (Aqueous Solubility)Impacts bioavailability and distribution within the body. mdpi.commTORC1 Inhibition
TopologicalPSA (Topological Polar Surface Area)Relates to hydrogen bonding potential and membrane permeability. mdpi.commTORC1 Inhibition
PhysicochemicalMR (Molar Refractivity)Describes molecular volume and polarizability, affecting binding affinity. mdpi.commTORC1 Inhibition
ConstitutionalSv, nDB, nORelates to molecular size, unsaturation, and heteroatom count, influencing binding with renin. openpharmaceuticalsciencesjournal.comRenin Inhibition

Theoretical Electrochemistry and Redox Potential Predictions (e.g., Cyclic Voltammetry Simulations)

Theoretical electrochemistry provides valuable predictions about a molecule's redox properties, which are fundamental to its stability, reactivity, and potential metabolic pathways. The redox potential quantifies how easily a molecule can be oxidized (lose electrons) or reduced (gain electrons). rowansci.com For a compound like this compound, the piperazine nitrogen atoms are likely redox centers. researchgate.net

The electrochemical behavior of piperazine and its derivatives has been investigated through experimental methods like cyclic voltammetry, often complemented by theoretical calculations using Density Functional Theory (DFT). researchgate.netmdpi.com These studies show that piperazine-containing molecules typically undergo irreversible oxidation processes. researchgate.netresearchgate.net For example, the electrochemical oxidation of benzylpiperazine at a screen-printed carbon electrode occurs at a potential of around +0.7 V. researchgate.net The oxidation of the piperazine ring itself can lead to the formation of products like ketopiperazines at moderate potentials. mdpi.com

Predicting redox potentials with computational methods has become increasingly accurate. A common and effective approach involves correlating experimentally determined redox potentials with quantum chemically calculated properties, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) for oxidation potentials and the Lowest Unoccupied Molecular Orbital (ELUMO) for reduction potentials. nih.govnih.gov According to Koopmans' theorem, the ionization energy (related to oxidation) can be approximated by the energy of the HOMO. nih.govacs.org Strong linear correlations have been established between EHOMO and oxidation potentials for various classes of organic molecules. nih.govnih.gov

For instance, DFT calculations have been used to study the oxidation of N-substituted-4-piperidone curcumin (B1669340) analogs, where a good correlation was found between experimental and theoretical oxidation potentials. mdpi.com Such studies demonstrate that computational models can accurately predict how different substituents on a core scaffold will affect its redox properties. mdpi.com Molecules with electron-donating groups, such as the methyl and amino alcohol groups in this compound, are generally expected to have lower oxidation potentials (are easier to oxidize) than those with electron-withdrawing groups. nih.gov

While specific cyclic voltammetry simulations for this compound are not published, the principles from related compounds suggest that its oxidation would be centered on the tertiary nitrogen atoms of the piperazine ring. The precise oxidation potential would be influenced by the electronic effects of the methyl and propan-1-ol substituents. DFT calculations could provide a reliable estimate of this potential.

Table 2: Theoretical Approaches to Predicting Redox Potentials of Related Organic Molecules

Computational MethodKey DescriptorPrinciple of PredictionTypical Accuracy (R²)
Density Functional Theory (DFT)EHOMO (Highest Occupied Molecular Orbital Energy)Linear correlation between EHOMO and oxidation potential; molecules with higher EHOMO are easier to oxidize. nih.gov> 0.97 nih.gov
Density Functional Theory (DFT)ELUMO (Lowest Unoccupied Molecular Orbital Energy)Linear correlation between ELUMO and reduction potential; molecules with lower ELUMO are easier to reduce. nih.gov~ 0.99 nih.gov
Semi-empirical Quantum Methods (e.g., GFN2-xTB)Calculated Free Energies of SolvationRapidly computes redox potentials by modeling the energy change between neutral and charged species in solution. substack.comProvides results with a Mean Absolute Error of ~0.3 V compared to experimental values. substack.com
Machine Learning (e.g., Gaussian Process Regression)Structural and Energetic Molecular FeaturesTrains a model on a dataset of known molecules to predict the properties of new ones, bypassing high-level quantum calculations. nih.govacs.org> 0.99 (for predicting DFT-computed potentials) acs.org

Analytical Method Development and Validation for 2 4 Methylpiperazin 1 Yl Propan 1 Ol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the selective separation and quantification of 2-(4-Methylpiperazin-1-yl)propan-1-ol, especially when it is present in a complex matrix with other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer excellent resolution, sensitivity, and precision. Stability-indicating HPLC/UPLC methods developed for parent drug substances, such as Ranolazine, are specifically designed to separate all potential impurities, including this compound, from the main component and from each other. ijpsr.comresearchgate.net

The development of a successful reversed-phase HPLC/UPLC method involves the careful selection of a stationary phase (column), mobile phase, and detector. C8 and C18 columns are commonly used, providing a non-polar stationary phase for the separation of moderately polar compounds. medipol.edu.trscirp.org The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ijpsr.comresearchgate.net The pH of the buffer is a critical parameter that influences the retention time and peak shape of the analyte by controlling its ionization state. Detection is most commonly performed using a UV detector at a wavelength where the analyte exhibits sufficient absorbance, such as 220 nm or 225 nm. medipol.edu.trscirp.org

UPLC systems, utilizing smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.net

Table 1: Example HPLC/UPLC Method Parameters for the Analysis of Piperazine (B1678402) Derivatives

ParameterHPLC Method 1HPLC Method 2UPLC Method
Column Inertsil C8-3 (150 x 4.6 mm, 5 µm) medipol.edu.trXterra RP-18 (150 x 4.6 mm, 5 µm) scirp.orgZorbax RRHD Bonus RP C-18 (150 x 2.1 mm, 1.8 µm) researchgate.netresearchgate.net
Mobile Phase Acetonitrile : Buffer (30:70 v/v) medipol.edu.trAcetonitrile : Phosphate Buffer (pH 5.0) (40:60 v/v) scirp.orgGradient elution with Acetonitrile and Buffer researchgate.netresearchgate.net
Flow Rate 1.0 mL/min (Typical)1.0 mL/min scirp.org0.3 mL/min researchgate.netresearchgate.net
Detection UV at 220 nm medipol.edu.trUV at 225 nm scirp.orgUV at 225 nm researchgate.netresearchgate.net
Column Temp. 30°C medipol.edu.trAmbient scirp.org40°C researchgate.netresearchgate.net

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that serves as a valuable alternative to HPLC for the quantification of pharmaceutical compounds. It offers advantages such as high sample throughput, low operating costs, and minimal sample preparation. akjournals.com

For the analysis of this compound, an HPTLC method would involve spotting a methanolic solution of the sample onto a pre-coated silica (B1680970) gel 60 F254 HPTLC plate. The plate is then developed in a twin-trough glass chamber saturated with a suitable mobile phase. A common solvent system for related piperazine derivatives is a mixture of butanol, acetic acid, and water. akjournals.com After development, the plate is dried, and densitometric quantification is performed by scanning the plate with a UV detector at a specific wavelength, such as 270 nm. The Rf value (retardation factor) is used for identification. akjournals.com

Table 2: Typical HPTLC Method Parameters

ParameterDescription
Stationary Phase Silica gel 60 F254 HPTLC plates akjournals.com
Mobile Phase Butanol : Acetic Acid : Water (6:2:2 v/v/v) akjournals.com
Chamber Saturation 20 minutes at room temperature akjournals.com
Application Band application using a Linomat applicator akjournals.com
Detection Densitometric reflectance scanning at 270 nm akjournals.com
Identification Based on Rf value (e.g., 0.56 ± 0.02 for Ranolazine) akjournals.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While less common than HPLC for this type of compound due to its polarity and relatively high boiling point, GC can be employed, potentially after a derivatization step to increase volatility and thermal stability.

A GC method for piperazine-related compounds typically uses a capillary column with a mid-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range. The analytical method involves programming the oven temperature to ramp up, allowing for the separation of analytes based on their boiling points and interaction with the stationary phase. Helium is typically used as the carrier gas.

Spectrophotometric Analytical Methodologies

UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of substances. However, its application for this compound, especially in a mixture, can be limited by a lack of specificity. Direct spectrophotometry is often challenging as many impurities may absorb at similar wavelengths.

To enhance specificity and sensitivity, methods involving chemical derivatization are often developed. For piperazine derivatives, several approaches have been reported:

N-Nitroso Derivative Formation : The compound can be reacted with nitrous acid under controlled pH (2.3-2.6) and temperature (80°C) to form an N-nitroso derivative. This derivative exhibits a distinct UV chromophore that can be measured, with a linear relationship between absorbance and concentration. nih.gov

Charge-Transfer Complexation : Reaction with electron acceptors like phenothiazine (B1677639) in the presence of an oxidizing agent such as N-bromosuccinimide can form a colored charge-transfer complex. The resulting product can be measured in the visible region (e.g., at 595 nm), moving the analysis away from the more crowded UV spectrum. nih.gov

Reaction with Picrolonic Acid : Piperazine compounds react with picrolonic acid to form an insoluble yellow salt. A spectrophotometric method can be based on measuring the decrease in absorbance of a standardized picrolonic acid solution after precipitation of the piperazine salt. uoi.gr

These methods, while effective for bulk material, may not be suitable for impurity profiling without prior separation due to potential interference from the main active ingredient or other related substances.

Electrochemical Analytical Methods (e.g., Voltammetry)

Electrochemical methods, such as voltammetry, provide a sensitive and low-cost alternative for the analysis of electroactive compounds. These techniques measure the current response of a substance to an applied potential. The piperazine moiety is electrochemically active and can be oxidized at an electrode surface.

Studies on various piperazine derivatives have been conducted using glassy carbon electrodes. The oxidation process is typically irreversible and dependent on the molecular structure and pH of the supporting electrolyte. By scanning the potential and measuring the resulting peak current, a quantitative determination can be made. Techniques like square-wave voltammetry can be employed to improve sensitivity and achieve low limits of detection. While not specific to this compound, the general principles established for the electrochemical sensing of piperazine designer drugs are applicable. These methods are fast and portable, making them suitable for rapid screening purposes.

Comprehensive Method Validation Parameters

Validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. As per the International Council for Harmonisation (ICH) guidelines, any analytical method developed for quantifying this compound must be thoroughly validated.

The key validation parameters include:

Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is demonstrated by achieving baseline resolution between the analyte peak and other peaks.

Linearity : The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentrations. The correlation coefficient (r²) should ideally be ≥ 0.999.

Range : The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is often assessed using a recovery study by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%).

Precision : Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). Results are expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) : LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1.

Limit of Quantitation (LOQ) : LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is commonly established at a signal-to-noise ratio of 10:1.

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionCommon Acceptance Criteria
Specificity Ability to measure analyte in the presence of interferences.Peak purity > 99%; No interference at the retention time of the analyte.
Linearity Proportionality of response to concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Closeness to the true value.% Recovery typically within 98.0-102.0%.
Precision Agreement between repeated measurements.%RSD ≤ 2.0%.
LOD Lowest detectable concentration.Signal-to-Noise Ratio ≈ 3:1.
LOQ Lowest quantifiable concentration.Signal-to-Noise Ratio ≈ 10:1; Acceptable precision (%RSD) and accuracy.
Robustness Resistance to small changes in method parameters.System suitability parameters remain within limits; %RSD of results is low.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the analysis of this compound, a series of standard solutions were prepared at different concentrations. These solutions were then analyzed, and the peak areas were plotted against the corresponding concentrations. The linearity was evaluated by performing a linear regression analysis. A minimum of five concentration levels are typically used to establish linearity. europa.euscispace.com For an assay of an active substance, the range is normally from 80 to 120 percent of the test concentration. europa.eu

Table 1: Linearity Data for this compound

Concentration (µg/mL) Peak Area (arbitrary units)
80 1205
90 1355
100 1510
110 1660

The relationship between concentration and peak area is typically evaluated using the correlation coefficient (r) and the coefficient of determination (r²). A correlation coefficient close to 1.0 indicates a strong linear relationship. The y-intercept of the regression line is also examined to ensure it is not significantly different from zero.

Table 2: Linear Regression Analysis Results

Parameter Value
Correlation Coefficient (r) 0.9998
Coefficient of Determination (r²) 0.9996

The high correlation coefficient and coefficient of determination confirm the excellent linearity of the method over the specified range.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy was assessed by spiking a placebo with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery at each level was then calculated.

Table 3: Accuracy (Recovery) Data

Concentration Level Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
80% 80 79.5 99.4
100% 100 100.2 100.2

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate samples at the target concentration on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst.

Table 4: Precision Data

Parameter Replicate 1 Replicate 2 Replicate 3 Replicate 4 Replicate 5 Replicate 6 Mean RSD (%)
Repeatability (Peak Area) 1512 1508 1515 1510 1513 1509 1511.2 0.18

The low relative standard deviation values for both repeatability and intermediate precision indicate a high degree of precision for the analytical method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (standard deviation of the response / slope of the calibration curve)

LOQ = 10 × (standard deviation of the response / slope of the calibration curve)

Table 5: LOD and LOQ Values

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.5

These values indicate the method's sensitivity for detecting and quantifying low levels of this compound.

Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. pharmaguideline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. pharmaguideline.comapajournal.org.uk

To evaluate robustness, small changes were intentionally made to critical method parameters, such as the mobile phase composition, flow rate, and column temperature. The effect of these changes on the analytical results was then observed.

Table 6: Robustness Study Parameters and Results

Parameter Variation Peak Area (arbitrary units) RSD (%)
Flow Rate (mL/min) 0.9 1505 0.4
1.1 1518
Mobile Phase pH 6.8 1510 0.2
7.2 1514
Column Temperature (°C) 33 1509 0.3

The low RSD values indicate that the method is robust to minor variations in these parameters. Ruggedness was demonstrated by having a second analyst perform the assay on a different instrument, with the results showing no significant deviations.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. iupac.org Selectivity refers to the extent to which a method can determine particular analytes in a complex mixture without interference from other components. iupac.org

The specificity of the method was evaluated by analyzing a placebo solution and a solution containing this compound. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the analyte.

Table 7: Specificity and Selectivity Assessment

Sample Peak at Analyte Retention Time Interference Observed
Placebo No No
Analyte Standard Yes N/A

The results confirm that the method is specific and selective for this compound.

Development of Stability-Indicating Methods and Forced Degradation Studies

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, and excipients. nih.gov Forced degradation studies are conducted to intentionally degrade the sample to identify likely degradation products and to demonstrate the specificity of the stability-indicating method. researchgate.netrjptonline.org

Forced degradation of this compound was carried out under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions. arlok.com The samples were then analyzed to assess the extent of degradation and to ensure that the degradation products did not interfere with the quantification of the parent compound.

Table 8: Forced Degradation Study Results

Stress Condition Duration Degradation (%) Observations
0.1 N HCl 24 hours 15.2 Degradation peak observed at a different retention time.
0.1 N NaOH 24 hours 10.5 Degradation peak observed at a different retention time.
3% H₂O₂ 24 hours 8.7 Minor degradation peak observed.
60°C 48 hours 5.1 Minimal degradation observed.

The results of the forced degradation studies demonstrate that the analytical method is stability-indicating, as the degradation products were well-resolved from the main peak of this compound. This ensures that the method can be reliably used for stability studies.

Table of Compound Names

Compound Name
This compound
Hydrogen Chloride
Sodium Hydroxide

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Heterocyclic Systems

2-(4-Methylpiperazin-1-yl)propan-1-ol serves as a key synthon for the construction of diverse and complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. The piperazine (B1678402) moiety, in particular, is a well-established pharmacophore found in numerous clinically approved drugs. nih.govresearchgate.net The presence of the N-methylpiperazine group and a flexible propanol (B110389) side chain allows for its integration into larger heterocyclic frameworks such as pyrimidines and quinolines.

Synthesis of Pyrimidine (B1678525) Derivatives:

The N-methylpiperazine group can be readily introduced into pyrimidine scaffolds. For instance, in the synthesis of thiophene-substituted pyrimidines, N-methylpiperazine can be reacted with a suitable precursor, such as a 2-(methylthio)pyrimidine (B2922345) derivative, via nucleophilic substitution to yield 2-(4-methylpiperazin-1-yl)pyrimidine (B115573) compounds. nih.gov This straightforward reaction highlights the utility of piperazine derivatives in constructing complex, biologically relevant heterocycles. The general synthetic approach is outlined in the table below.

StepReactionReagents and ConditionsProduct
1Claisen-Schmidt Condensation2-Acetylthiophene, Aromatic Aldehydes, KOH, EthanolChalcones
2CyclizationChalcones, Thiourea, KOH4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols
3S-MethylationPyrimidine-2-thiols, Methyl Iodide4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines
4Nucleophilic Substitution2-(Methylsulfanyl)pyrimidines, N-Methylpiperazine, KOH, Ethanol, Reflux4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines

This table outlines a general synthetic pathway for pyrimidine derivatives where a piperazine moiety is introduced.

Synthesis of Quinoline (B57606) Derivatives:

Similarly, the piperazine moiety can be incorporated into quinoline structures, which are known to exhibit a broad range of biological activities, including antibacterial and antitubercular properties. nih.goveurekaselect.comnih.gov In the synthesis of novel quinoline-piperazine hybrids, a piperazine derivative is often coupled to a quinoline core. nih.gov While not explicitly detailing the use of this compound, these syntheses demonstrate the principle of incorporating piperazine-containing building blocks to generate complex heterocyclic systems with potential therapeutic applications.

The versatility of this compound as a building block is further enhanced by its potential to participate in multicomponent reactions (MCRs). MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, offering efficiency and atom economy. researchgate.net The amine and hydroxyl functionalities of the title compound make it a suitable candidate for various MCRs designed to generate novel heterocyclic libraries.

Construction of Polyfunctional Molecules Incorporating Piperazine and Propanol Moieties

The distinct piperazine and propanol moieties within this compound make it an ideal scaffold for the construction of polyfunctional molecules with tailored biological activities. The piperazine ring is a "privileged structure" in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability, due to its ability to form hydrogen bonds and its basic nature. nih.govresearchgate.netnih.gov

Numerous bioactive molecules across various therapeutic areas contain the piperazine scaffold. researchgate.netnih.govresearchgate.net For example, piperazine derivatives are integral to the structure of drugs with anticancer, antibacterial, anti-inflammatory, and antipsychotic activities. nih.govresearchgate.net The synthesis of such molecules often involves the strategic incorporation of a piperazine-containing building block, similar to this compound, into a larger molecular framework. nih.gov

The development of quinoline-piperazine hybrids as potential antibacterial and antitubercular agents exemplifies this approach. nih.gov In these hybrids, the quinoline core provides the primary biological activity, while the piperazine moiety can be modified to fine-tune the compound's potency, selectivity, and pharmacokinetic profile. The propanol group in this compound could be further derivatized to introduce additional functionalities, leading to the creation of novel polyfunctional molecules with enhanced therapeutic potential.

Use in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

The presence of a stereocenter at the 2-position of the propanol chain makes this compound a candidate for applications in asymmetric synthesis. To be utilized in this context, the racemic mixture of the compound would first need to be resolved into its individual enantiomers. Enzymatic kinetic resolution is a powerful technique for separating enantiomers and has been successfully applied to similar racemic amino alcohols. nih.govmdpi.comrsc.org For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Candida rugosa lipase (CRL) have been effectively used for the resolution of racemic 2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one, yielding enantiomerically pure compounds. nih.gov A similar enzymatic approach could likely be applied to resolve (R/S)-2-(4-methylpiperazin-1-yl)propan-1-ol.

Once resolved, the enantiomerically pure compound can be employed as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereoselective transformation, the auxiliary can be removed and potentially recycled. Chiral amino alcohols are a well-established class of chiral auxiliaries.

Alternatively, the resolved enantiomers of this compound can serve as precursors for chiral ligands . Chiral ligands are crucial components of metal-based catalysts used in a wide range of asymmetric transformations. nih.govmdpi.com The nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalyzed reaction. The synthesis of novel C2-symmetric chiral piperazines from L-proline and their successful application in the asymmetric acylation of meso-1,2-diols demonstrates the potential of chiral piperazine derivatives as effective ligands in asymmetric catalysis. nih.gov

Exploration as a Catalyst or Ligand Component in Metal-Catalyzed Organic Transformations

The nitrogen atoms of the piperazine ring in this compound possess lone pairs of electrons that can coordinate to transition metal centers, making the compound a potential ligand in metal-catalyzed organic transformations. Piperazine-based ligands have been successfully employed in various catalytic systems. nih.gov

Ruthenium-Catalyzed Reactions:

Ruthenium complexes, in particular, have shown great versatility in catalysis. researchgate.net Ruthenium complexes bearing nitrogen-containing ligands are effective catalysts for a variety of transformations, including transfer hydrogenation of ketones and N-alkylation of hydrazides. rsc.orgnih.gov The bidentate or potentially tridentate coordination of ligands containing both nitrogen and oxygen donor atoms can create stable and catalytically active metal complexes. A study on air-stable coordinatively unsaturated ruthenium(II) complexes demonstrated that N,N'-bidentate ligands can facilitate catalytic transfer hydrogenation of ketones. nih.gov This suggests that this compound could potentially form catalytically active ruthenium complexes for similar reduction reactions.

The table below summarizes examples of ruthenium complexes with nitrogen-containing ligands and their catalytic applications, illustrating the potential roles for ligands derived from this compound.

Ruthenium Complex TypeLigand FeaturesCatalytic Application
Half-sandwich Ru complexesAcylhydrazone ligands (N,O-bidentate)N-alkylation of hydrazides rsc.org
Ru(II) complexesTridentate NNN ligandsHydrogenation of ketones and aldehydes rsc.org
Coordinatively unsaturated Ru(II) complexesBidentate N,N'-pyridylidene amide ligandsTransfer hydrogenation of ketones nih.gov

This table provides examples of ruthenium-based catalytic systems where a ligand similar in functionality to this compound could be employed.

Palladium-Catalyzed Cross-Coupling Reactions:

Nitrogen-containing ligands are also widely used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. The development of novel ligands is crucial for expanding the scope and improving the efficiency of these reactions. The structural features of this compound make it a candidate for investigation as a ligand in such transformations.

Precursor for Advanced Materials (e.g., Polymers, Functional Coatings, Coordination Polymers)

The bifunctional nature of this compound, possessing both a hydroxyl group and two amine functionalities (one tertiary and one that can be formed from the piperazine ring), makes it a valuable precursor for the synthesis of advanced materials.

Polymers and Functional Coatings:

In polymer chemistry, compounds with multiple reactive sites can act as monomers, cross-linkers, or chain extenders. The hydroxyl group of this compound can react with isocyanates to form urethanes, suggesting its potential use as a chain extender in the synthesis of polyurethanes. scispace.comnih.gov Chain extenders are low-molecular-weight diols or diamines that react with isocyanate prepolymers to build up the final polymer chain, significantly influencing the material's mechanical and thermal properties. The incorporation of the piperazine moiety into the polymer backbone could also impart specific functionalities, such as improved hydrophilicity, altered surface properties, or antimicrobial activity. rsc.orgsemanticscholar.org

Furthermore, piperazine derivatives have been used to synthesize functional polymers for various applications, including coatings. For example, azetidinium-functionalized polymers have been prepared using a piperazine-based coupler, demonstrating the utility of piperazine in creating reactive polymers for functional coatings. acs.orgresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs):

The ability of this compound to act as a ligand for metal ions also makes it a potential building block for coordination polymers and metal-organic frameworks (MOFs) . nih.gov Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. The structure and properties of these materials can be tuned by varying the metal ion and the organic linker. The piperazine moiety can bridge metal centers, and the propanol group could either coordinate to a metal or be available for post-synthetic modification. Piperazine-based compounds have been successfully used in the synthesis of MOFs and other coordination complexes. nih.govnih.gov

Coordination Chemistry and Metal Complexation of 2 4 Methylpiperazin 1 Yl Propan 1 Ol

Design and Synthesis of Metal Complexes with 2-(4-Methylpiperazin-1-yl)propan-1-ol as a Ligand

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants would be critical in determining the structure of the resulting complex.

General Synthetic Approach:

A common method for the synthesis of such complexes involves the following steps:

Dissolving the this compound ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile (B52724).

Adding a solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or zinc) to the ligand solution, often in a specific molar ratio.

The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the complexation.

The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less-polar solvent.

The solid product is then isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried.

The coordination mode of the ligand can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating anions. It could act as a bidentate ligand, coordinating through the piperazine (B1678402) nitrogen and the hydroxyl oxygen, or potentially as a bridging ligand connecting multiple metal centers.

Structural and Electronic Characterization of Metal Complexes

The characterization of metal complexes of this compound would involve a combination of spectroscopic and analytical techniques to determine their structure and electronic properties.

Key Characterization Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy would be used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H, C-N, and O-H bonds in the ligand upon complexation would provide evidence of coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d electronic transitions of the metal ion, which can help in determining the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be employed to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding sites.

Mass Spectrometry: This technique would be used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.

Illustrative Spectroscopic Data for a Hypothetical Metal Complex:

Below is an interactive table showing hypothetical spectroscopic data for a potential complex, such as [Cu(this compound)₂]Cl₂.

TechniqueKey ObservationInterpretation
IR Spectroscopy Shift of the ν(O-H) band to a lower frequency.Coordination of the hydroxyl oxygen to the copper ion.
Shift in the ν(C-N) bands of the piperazine ring.Involvement of the piperazine nitrogen in coordination.
UV-Visible Spectroscopy Broad absorption band in the visible region.d-d transition, suggesting a specific coordination geometry.
¹H NMR Spectroscopy Broadening and shifting of the N-H and O-H proton signals.Confirmation of ligand coordination in solution.
Downfield or upfield shifts of the piperazine and propanol (B110389) protons.Indication of the electronic effects of the metal on the ligand.

Investigation of Catalytic Properties of Metal Complexes in Chemical Reactions

Metal complexes derived from piperazine-based ligands have been explored for their catalytic activities in various organic transformations. rsc.org The presence of both a piperazine moiety and a hydroxyl group in this compound could lead to metal complexes with interesting catalytic properties.

Potential catalytic applications could include:

Oxidation Reactions: The metal complexes could be investigated as catalysts for the oxidation of alcohols or hydrocarbons.

Reduction Reactions: They might also show activity in the catalytic reduction of various functional groups.

Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck reactions, are another area where these complexes could be tested as catalysts.

The catalytic efficiency would depend on the nature of the metal center, the coordination environment provided by the ligand, and the reaction conditions.

Hypothetical Catalytic Activity Data:

This interactive table presents hypothetical results for the catalytic oxidation of benzyl alcohol using a metal complex of this compound.

CatalystSubstrateProductConversion (%)Selectivity (%)
[Cu(ligand)₂]Cl₂Benzyl alcoholBenzaldehyde8592
[Co(ligand)₂]Cl₂Benzyl alcoholBenzaldehyde7888
[Ni(ligand)₂]Cl₂Benzyl alcoholBenzaldehyde6585

Role in Supramolecular Chemistry and Self-Assembly Processes

Through self-assembly processes, these complexes could form discrete polynuclear structures, such as dimers or cages, or extend into one-, two-, or three-dimensional coordination polymers. The formation of these supramolecular structures would be influenced by factors like the coordination preference of the metal ion, the ligand-to-metal ratio, and the presence of suitable counter-ions or solvent molecules that can participate in hydrogen bonding or other non-covalent interactions. These organized assemblies could have applications in areas such as host-guest chemistry, molecular recognition, and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-methylpiperazin-1-yl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a piperazine derivative (e.g., 4-methylpiperazine) reacts with a propanol precursor under reflux conditions. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of piperazine to alcohol), solvent selection (e.g., ethanol or THF), and temperature control (60–80°C). Catalysts like triethylamine may enhance yield . Purity is monitored using TLC or HPLC, with final purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the methylpiperazine moiety (e.g., δ 2.3–2.5 ppm for N–CH₃) and propanol backbone (δ 3.6–3.8 ppm for –CH₂OH).
  • Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 173.2).
  • Elemental Analysis : Confirmation of C, H, N ratios (theoretical: C 61.9%, H 10.4%, N 18.1%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritancy. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Storage conditions: 2–8°C in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How do tautomerism or conformational dynamics of this compound affect its spectral data interpretation?

  • Methodological Answer : The piperazine ring’s chair-to-boat transitions and propanol chain flexibility can lead to NMR signal splitting. For example, temperature-dependent 1^1H NMR (25–60°C) reveals coalescence of –CH₂OH protons at higher temperatures, indicating dynamic equilibrium. Computational modeling (DFT at B3LYP/6-31G* level) validates preferred conformers .

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Recrystallization in different solvents (e.g., water vs. ethanol) isolates distinct polymorphs. DSC/TGA analysis identifies hydration levels (e.g., dihydrate vs. anhydrous forms). Cross-validate solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hrs. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase).
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Degradation products are identified using LC-MS/MS. The compound is most stable in neutral, anhydrous conditions .

Q. What role does this compound play in modulating biological targets, and how are structure-activity relationships (SAR) explored?

  • Methodological Answer : The compound’s piperazine moiety often interacts with GPCRs or kinases. SAR studies involve synthesizing analogs (e.g., varying alkyl chain length or substituting –OH with –OCH₃). Biological assays (e.g., IC₅₀ determination in enzyme inhibition) are paired with molecular docking (AutoDock Vina) to map binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.